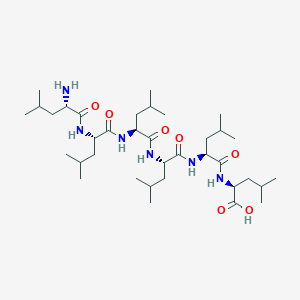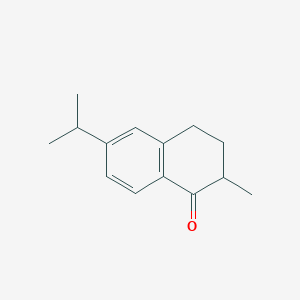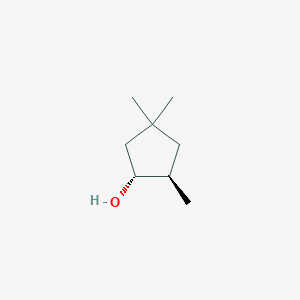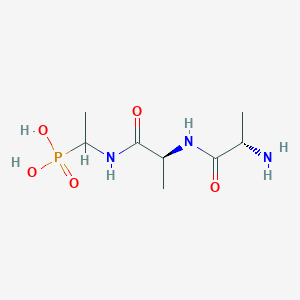
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is a member of the quinazoline-2,4-dione family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
The synthesis of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield the quinazoline-2,4-dione core . Another method involves the reaction of 2-aminobenzoic acid with isocyanates to produce 1,3-disubstituted quinazoline-2,4-diones . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help manage conditions like diabetes by reducing glucose absorption in the bloodstream .
Vergleich Mit ähnlichen Verbindungen
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is unique due to its specific substitution pattern on the quinazoline-2,4-dione core. Similar compounds include:
Quinazoline-2,4-dione: The parent compound with a simpler structure.
1-Methyl-3-substituted quinazoline-2,4-dione: A derivative with a methyl group at the 1-position.
8-Methyl-quinazoline-2,4-dione: Known for overcoming quinolone-resistant bacteria.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications .
Eigenschaften
CAS-Nummer |
60942-89-4 |
|---|---|
Molekularformel |
C23H18N2O3 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-12-13-19(16(2)14-15)24-22(27)18-10-6-7-11-20(18)25(23(24)28)21(26)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI-Schlüssel |
QZRWWWPEEDYPNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)C(=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![2-[3-[(5-Nitropyridin-2-yl)amino]pyridin-2-yl]sulfanylacetic acid](/img/structure/B14607231.png)

![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)

![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
![N-Acetyl-N-[2-(bromomethyl)-4,6-diiodophenyl]acetamide](/img/structure/B14607282.png)

